

Theoretical and Computational Insights into 1H-Indene, 1-methylene-: A Technical Guide

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Compound of Interest

Compound Name: 1H-Indene, 1-methylene-

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Introduction

1H-Indene, 1-methylene-, a member of the fulvene class of organic molecules, presents a fascinating case study in the interplay of electronic structure, aromaticity, and chemical reactivity.[1][2] Fulvenes are characterized by a cross-conjugated system of double bonds, which imparts unique chemical and physical properties.[2] This technical guide provides an in-depth exploration of the theoretical and computational studies of **1H-Indene, 1-methylene-**, offering valuable insights for researchers in organic synthesis, materials science, and drug development. The propensity of fulvenes to engage in various cycloaddition reactions makes them attractive building blocks for the synthesis of complex polycyclic frameworks.

Molecular and Electronic Structure

1H-Indene, 1-methylene-, with the chemical formula $C_{10}H_8$ and a molecular weight of 128.1705 g/mol, is registered under the CAS number 2471-84-3.[3] Its structure consists of an indene core with an exocyclic methylene group at the 1-position. This arrangement leads to a non-aromatic system in its ground state, but the molecule can exhibit a significant dipole moment due to the contribution of a zwitterionic resonance structure where the five-membered ring gains aromatic character by acquiring a 6π -electron system.[4]

Computational studies on fulvene derivatives have revealed a delicate balance between aromaticity and the electronic effects of substituents.[1] The exocyclic double bond in fulvenes

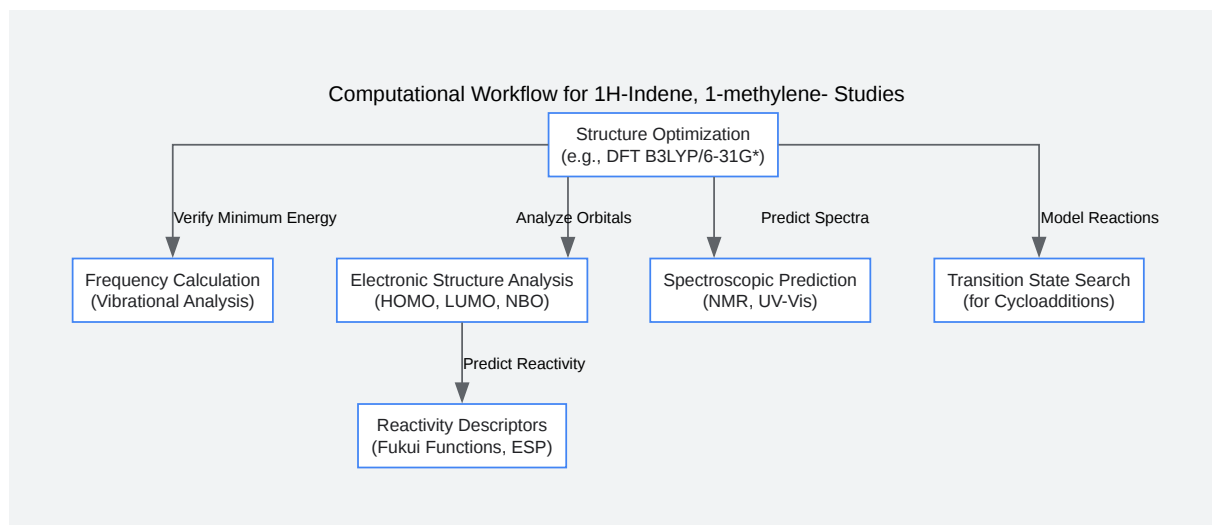
is readily polarized, making them susceptible to reactions with both nucleophiles and electrophiles.[5] Quantum chemical calculations have been employed to understand the triplet state energies and the "aromatic chameleon" character of fulvenes, which can adapt their electronic structure to achieve aromaticity in different electronic states.[4]

Table 1: Computed Molecular Properties of 1H-Indene, 1-methylene-

Property	Value	Source
Molecular Formula	C ₁₀ H ₈	[5]
Molecular Weight	128.17 g/mol	[5]
XLogP3	2.8	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	0	[5]
Rotatable Bond Count	0	[5]

Computational Chemistry Workflow

The theoretical investigation of **1H-Indene, 1-methylene-** and its derivatives typically involves a multi-step computational workflow. This process allows for the detailed analysis of molecular properties and reactivity.



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Caption: A typical workflow for the computational study of **1H-Indene, 1-methylene-**.

Experimental Protocols

The synthesis of 1-methylene-1H-indenes can be achieved through various methods, with palladium-catalyzed tandem reactions being a notable approach.[6] The following protocol is a generalized procedure based on reported syntheses.

Protocol: Palladium-Catalyzed Synthesis of 1-Methylene-1H-indenes

Materials:

- 1-(2,2-Dibromovinyl)-2-alkenylbenzene derivative
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄)

- Base (e.g., K_2CO_3 , CS_2CO_3)
- Solvent (e.g., Toluene, Dioxane)
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- To a dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 1-(2,2-dibromovinyl)-2-alkenylbenzene derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
- Add the anhydrous solvent via syringe.
- Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 1-methylene-1H-indene derivative.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **1H-Indene, 1-methylene-**. Experimental and computed spectral data provide confirmation of the molecular structure.

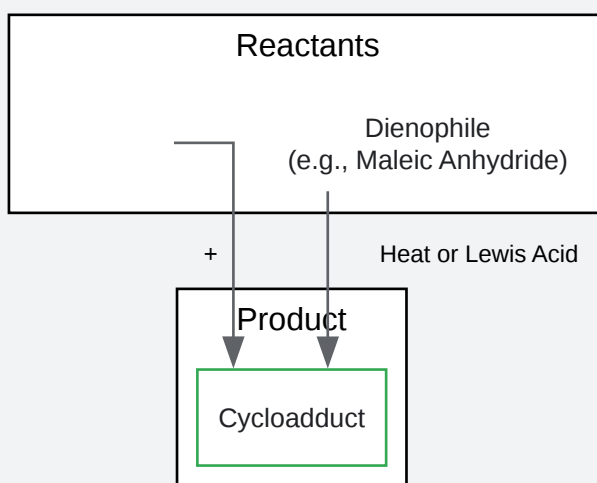
Table 2: Spectroscopic Data for 1H-Indene, 1-methylene-

Technique	Key Data Points	Source
^{13}C NMR	Spectra available in the literature	[5]
GC-MS	Mass spectrum available in the NIST database	[3]
Kovats Retention Index	Standard non-polar: 1166.9; Standard polar: 1763	[5]

Reactivity and Cycloaddition Reactions

Fulvenes are well-known for their participation in cycloaddition reactions, acting as either the diene or dienophile component. The unique electronic properties of **1H-Indene**, **1-methylene-** make it a versatile partner in these reactions, allowing for the construction of complex polycyclic systems. Theoretical studies can be employed to predict the feasibility and stereoselectivity of these reactions.

General [4+2] Cycloaddition of 1H-Indene, 1-methylene-



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